N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure combines an imidazo[1,2-a]pyridine moiety with a thiazole carboxamide group, which is thought to contribute to its biological activity.
Research indicates that compounds containing imidazo[1,2-a]pyridine and thiazole derivatives exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many imidazo derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Antimicrobial Properties : The thiazole component has been linked to antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Several studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance:
- Cell Lines Tested : The compound was evaluated against several human lung cancer cell lines (A549, HCC827, and NCI-H358).
- IC50 Values : The IC50 values for the compound were determined using MTS assays. Results showed:
- A549: IC50=6.75±0.19μM
- HCC827: IC50=6.26±0.33μM
- NCI-H358: IC50=6.48±0.11μM
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .
Antimicrobial Activity
The compound's thiazole moiety has been associated with antimicrobial properties:
- Bacterial Strains Tested : The compound was tested against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values were recorded at concentrations ranging from 10 to 50 µg/mL depending on the strain tested.
Study 1: Antitumor Efficacy in Vivo
A recent study explored the in vivo efficacy of this compound in mouse models bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to controls (p < 0.05), suggesting its potential as an effective antitumor agent.
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of the compound using a murine model of inflammation induced by lipopolysaccharides (LPS). Results indicated that treatment with the compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels in serum.
Summary of Findings
Biological Activity | Observations |
---|---|
Antitumor | Significant inhibition of cell proliferation (IC50 values ranging from 6.25 to 6.75 µM) |
Antimicrobial | Effective against multiple bacterial strains (MICs between 10 and 50 µg/mL) |
Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in LPS-induced inflammation models |
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-18(25-13(2)20-12)19(24)22-15-8-4-3-7-14(15)16-11-23-10-6-5-9-17(23)21-16/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGVWBVUBNQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.